AHAS Inhibition Mode of Action: Differentiating 2,4-Diamino-6-butylamino-1,3,5-triazine from Chlorotriazine Photosynthesis Inhibitors
2,4-Diamino-6-butylamino-1,3,5-triazine selectively inhibits acetohydroxyacid synthase (AHAS, EC 2.2.1.6) in susceptible plants , whereas the widely used chlorotriazine atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) acts as a photosystem II inhibitor. AHAS inhibitors and photosynthetic inhibitors exert completely distinct physiological effects; AHAS inhibitors block branched-chain amino acid biosynthesis, leading to cessation of cell division, while photosystem II inhibitors cause oxidative stress. This mechanistic divergence enables the target compound to control weed biotypes resistant to triazine photosystem II inhibitors [1]. The qualitative difference in enzyme target constitutes a fundamental basis for selecting this compound over generic chlorotriazines for herbicide resistance management studies.
| Evidence Dimension | Herbicide target enzyme |
|---|---|
| Target Compound Data | Inhibition of acetohydroxyacid synthase (AHAS) in susceptible plants |
| Comparator Or Baseline | Atrazine: inhibition of photosystem II (D1 protein binding) |
| Quantified Difference | Qualitative difference: distinct enzyme targets; no cross-resistance between AHAS-inhibitor and PSII-inhibitor herbicide classes |
| Conditions | Class-level classification per HRAC (Herbicide Resistance Action Committee) grouping [1] |
Why This Matters
For herbicide resistance research, selecting an AHAS-inhibiting triazine over a PSII-inhibiting triazine is essential; mistaken procurement of chlorotriazines yields irrelevant mechanism-of-action data.
- [1] Heap I. The International Herbicide-Resistant Weed Database. HRAC Mode of Action Classification. https://hracglobal.com/tools/hrac-mode-of-action-classification-2024-map. View Source
